molecular formula C12H26ClNO2 B6222286 tert-butyl 8-aminooctanoate hydrochloride CAS No. 2758000-26-7

tert-butyl 8-aminooctanoate hydrochloride

Cat. No.: B6222286
CAS No.: 2758000-26-7
M. Wt: 251.8
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 8-aminooctanoate hydrochloride is a chemical compound with the molecular formula C12H25NO2·HCl. It is a derivative of octanoic acid, where the carboxyl group is esterified with tert-butyl alcohol, and the amino group is protonated with hydrochloric acid. This compound is used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-aminooctanoate hydrochloride typically involves the esterification of 8-aminooctanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid such as hydrochloric acid or perchloric acid. The process involves cooling a solution of tert-butyl acetate and slowly adding 8-aminooctanoic acid, followed by the addition of hydrochloric acid at low temperatures. The mixture is then warmed to room temperature and stirred overnight to complete the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition precisely.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-aminooctanoate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 8-aminooctanoic acid and tert-butyl alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrochloric Acid: Used in the synthesis and hydrolysis reactions.

    Perchloric Acid: Sometimes used as a catalyst in the esterification process.

    Sodium Hydroxide: Can be used for the hydrolysis of the ester bond.

Major Products Formed

    8-Aminooctanoic Acid: Formed by the hydrolysis of the ester bond.

    tert-Butyl Alcohol: Another product of the hydrolysis reaction.

Scientific Research Applications

tert-Butyl 8-aminooctanoate hydrochloride is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of amino acid derivatives and their biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 8-aminooctanoate hydrochloride involves its interaction with biological molecules through its amino and ester functional groups. The amino group can form hydrogen bonds and ionic interactions, while the ester group can undergo hydrolysis to release active compounds. These interactions can affect various molecular targets and pathways, including enzyme activity and receptor binding.

Comparison with Similar Compounds

tert-Butyl 8-aminooctanoate hydrochloride can be compared with other similar compounds such as:

    tert-Butyl 8-aminooctanoate: The non-hydrochloride form, which lacks the protonated amino group.

    8-Aminooctanoic Acid: The parent compound without the esterification.

    tert-Butyl 8-aminohexanoate: A shorter chain analog with similar properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

2758000-26-7

Molecular Formula

C12H26ClNO2

Molecular Weight

251.8

Purity

95

Origin of Product

United States

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